REACTION_CXSMILES
|
C([Li])CCC.IC1C=CC=CC=1.C(NC(C)C)(C)C.[Cl:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.[CH:27](N1CCCCC1)=[O:28]>C1COCC1>[Cl:20][C:21]1[N:22]=[CH:23][CH:24]=[CH:25][C:26]=1[CH:27]=[O:28]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.19 mL
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
9.46 mL
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11.1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)N1CCCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
STIRRING
|
Details
|
the solution is stirred for 1 h at −40° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the solution is stirred for 1 h at −40° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 40 mL 6N HCl
|
Type
|
ADDITION
|
Details
|
diluted with 250 mL ether
|
Type
|
ADDITION
|
Details
|
a small amount of sodium thiosulfate solution is added
|
Type
|
CUSTOM
|
Details
|
to remove the iodine color
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer is dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material is chromatographed over 600 g slurry-packed silica
|
Type
|
WASH
|
Details
|
eluting with 20% EtOAc/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C=CC=N1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |